2-Pyridinol-1-oxide

Description

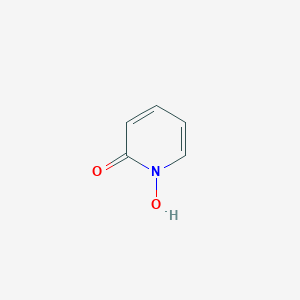

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxypyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c7-5-3-1-2-4-6(5)8/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNUSZUYTMHKCPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70231622 | |

| Record name | Hydroxypyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

822-89-9, 13161-30-3 | |

| Record name | 1-Hydroxy-2-pyridone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=822-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxypyridinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13161-30-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxypyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxypyridine 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydroxyl-2-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYPYRIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO3915897S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of 2-Pyridinol-1-oxide: A Technical Guide for Researchers

An in-depth exploration of the primary synthetic routes, experimental protocols, and quantitative data for the preparation of 2-Pyridinol-1-oxide (HOPO), a versatile reagent in pharmaceutical and materials science.

Introduction

This compound, also known as 2-hydroxypyridine-N-oxide (HOPO), is a heterocyclic compound of significant interest to researchers in drug development and materials science.[1] Its utility stems from its role as a superior peptide coupling agent, often demonstrating enhanced safety and selectivity compared to other reagents like hydroxybenzotriazole (HOBt).[2] Furthermore, its potent chelating properties make it a valuable ligand in coordination chemistry and a subject of study for applications such as iron chelation therapy.[1][3] This technical guide provides a comprehensive overview of the principal synthetic methodologies for this compound, complete with detailed experimental protocols and a comparative analysis of quantitative data.

Synthetic Strategies

Several synthetic pathways to this compound have been established, each with distinct advantages and limitations regarding starting materials, reaction conditions, and overall efficiency. The most prominent methods are detailed below.

Synthesis from Pyridine-1-oxide

A common and well-documented method for the preparation of this compound begins with the readily available starting material, pyridine-1-oxide.[4] This process involves an initial reaction with acetic anhydride, which activates the pyridine ring for subsequent oxidation.[5] The intermediate is then oxidized, typically with hydrogen peroxide, followed by hydrolysis to yield the final product.[4][6]

Reaction Pathway:

Caption: Synthesis of this compound from Pyridine-1-oxide.

Experimental Protocol:

A solution of pyridine-1-oxide is heated at reflux with a significant excess of acetic anhydride (typically at 138–140°C).[4] After the reaction is complete, the excess acetic anhydride is removed under reduced pressure. The resulting intermediate is then dissolved in glacial acetic acid and treated with 30% hydrogen peroxide at an elevated temperature (around 75°C) for an extended period.[4][6] The reaction is subsequently quenched, and the acetyl groups are hydrolyzed, often with hydrochloric acid, to afford this compound.[4]

One-Pot Synthesis from 2-Chloropyridine

For larger-scale and industrial applications, a highly efficient one-pot synthesis starting from 2-chloropyridine has been developed.[4][7] This method is advantageous due to its high conversion rates, near-quantitative yields after hydrolysis, and the use of an aqueous reaction medium, which minimizes organic waste.[4] The process involves the oxidation of 2-chloropyridine with hydrogen peroxide, catalyzed by sodium tungstate, followed by in-situ hydrolysis under alkaline conditions.[4][7]

Reaction Pathway:

References

- 1. chemimpex.com [chemimpex.com]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. biosynth.com [biosynth.com]

- 4. This compound | 822-89-9 | Benchchem [benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. US2752356A - Process of preparation of 2-hydroxypyridine-1-oxide and homologs - Google Patents [patents.google.com]

- 7. CN102001995A - Preparation method of 2-hydroxypyridine-N-oxide - Google Patents [patents.google.com]

In-Depth Technical Guide to 2-Pyridinol-1-oxide: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyridinol-1-oxide, also known as 2-hydroxypyridine N-oxide (HOPO), is a versatile heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. Its unique structural features, including the ability to exist in tautomeric forms and act as a potent bidentate chelating agent, underpin its utility. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key applications, and an exploration of its role in biological systems, particularly as a metalloenzyme inhibitor and a crucial intermediate in the synthesis of antiviral therapeutics such as Paxlovid.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory use.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅NO₂ | [2][3] |

| Molecular Weight | 111.10 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 147-152 °C | [2] |

| Boiling Point | 387.7 ± 15.0 °C (Predicted) | [3] |

| Density | 1.111 g/cm³ | [3] |

| pKa₁ | -0.62 | |

| pKa₂ | 5.97 (at 25 °C) | |

| LogP | -1.07 (at 25 °C) | |

| Water Solubility | 331 g/L |

Spectroscopic Data

1.2.1. ¹H and ¹³C NMR Spectroscopy

Detailed, assigned ¹H and ¹³C NMR spectra for this compound are not consistently reported across the literature. The PubChem database contains a reference to a ¹³C NMR spectrum obtained on a Bruker AC-250 instrument, but specific chemical shift assignments are not provided.[4] For reference, the aromatic protons of pyridine N-oxide derivatives typically appear in the range of 7.0-8.5 ppm in ¹H NMR spectra.[5]

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Source(s) |

| ~3331 | O-H stretching | [5] |

| ~1446 | N-O stretching | [5] |

| Present | C=O stretching (indicative of the pyridone tautomer) | [5] |

1.2.3. UV-Vis Spectroscopy

UV-Vis spectroscopy is particularly useful for studying the electronic transitions of this compound and its complexes with metal ions. For instance, the UV-Vis spectra of a Nickel(II) complex with 2-hydroxypyridine-N-oxide have been recorded in the 190-900 nm range to characterize the complex.[5] Specific absorption maxima (λmax) and molar absorptivity (ε) values for the free ligand are not consistently reported.

Tautomerism and Metal Chelation

A key chemical feature of this compound is its existence in a tautomeric equilibrium between the 1-hydroxy-2(1H)-pyridone and 2-hydroxypyridine N-oxide forms. This equilibrium is crucial for its biological and chelating activities. The deprotonated form acts as a potent bidentate ligand, coordinating with metal ions through the oxygen atoms of both the pyridinol and the N-oxide groups, forming a stable five-membered ring.

Experimental Protocols

Synthesis of this compound

A common and industrially applicable method for the synthesis of this compound involves the oxidation of 2-chloropyridine followed by hydrolysis.[6]

3.1.1. One-Pot Synthesis from 2-Chloropyridine

This method offers high conversion rates and a near-quantitative yield after hydrolysis, minimizing organic waste.[6]

Materials:

-

2-chloropyridine

-

Hydrogen peroxide (30%)

-

Sodium tungstate (catalyst)

-

Aqueous alkaline solution (e.g., NaOH)

-

Toluene (for extraction)

Procedure:

-

In a suitable reaction vessel, charge 2-chloropyridine and the sodium tungstate catalyst.

-

Heat the mixture to 55-70 °C with stirring.

-

Slowly add 30% hydrogen peroxide to the reaction mixture, maintaining the temperature in the specified range. The reaction is exothermic.

-

After the addition is complete, continue stirring at 55-70 °C until the reaction is complete (monitor by TLC or GC).

-

Cool the reaction mixture and add the aqueous alkaline solution to induce hydrolysis.

-

Stir until the hydrolysis is complete.

-

Extract the aqueous layer with toluene to remove any unreacted starting material.

-

The aqueous solution containing the product can be used directly or further purified by crystallization after pH adjustment.

Peptide Coupling using this compound (HOPO)

This compound is an effective coupling additive in peptide synthesis, often used as a substitute for HOBt to suppress racemization.[7] A common protocol involves the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

3.2.1. EDC/HOPO Mediated Amide Bond Formation

This protocol is exemplified in the synthesis of key intermediates for Paxlovid.[8]

Materials:

-

N-protected amino acid (or peptide fragment with a free carboxyl group)

-

Amino acid ester (or peptide fragment with a free amino group)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

This compound (HOPO)

-

A suitable base (e.g., Diisopropylethylamine, DIEA)

-

Anhydrous solvent (e.g., Dichloromethane, DCM, or Dimethylformamide, DMF)

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve the N-protected amino acid and HOPO in the anhydrous solvent.

-

Add EDC·HCl to the solution and stir for a pre-activation period (e.g., 5-10 minutes) at 0 °C to room temperature.

-

Add the amino acid ester and the base to the reaction mixture.

-

Allow the reaction to proceed until completion (monitor by TLC or LC-MS).

-

Upon completion, perform an aqueous work-up to remove the urea byproduct and excess reagents.

-

The crude peptide can be purified by crystallization or chromatography.

Biological Activity and Applications

Inhibition of Metalloenzymes

The primary mechanism of biological action for this compound is the inhibition of metalloenzymes.[9] By chelating essential metal ions in the active site of these enzymes, it disrupts their catalytic function. This property has been particularly studied in the context of tyrosinase, a copper-containing enzyme involved in melanin synthesis. This compound acts as a transition-state analog inhibitor of mushroom tyrosinase.[10]

Intermediate in Drug Synthesis

This compound is a key intermediate in the synthesis of various pharmaceuticals. Most notably, it is utilized in the synthesis of nirmatrelvir, the active component of the antiviral drug Paxlovid, which is used for the treatment of COVID-19.[4][8] Its role as a coupling additive helps to ensure high yields and minimize racemization during the formation of the peptide-like structure of the drug.

Safety and Handling

This compound is considered a hazardous substance. It is harmful if swallowed and can cause skin and serious eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Conclusion

This compound is a compound of significant interest to researchers in both academic and industrial settings. Its well-defined chemical properties, coupled with its utility in synthesis and its biological activity as a metal chelator, make it a valuable tool in drug discovery and development. The protocols and data presented in this guide are intended to facilitate its effective and safe use in the laboratory.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Hydroxypyridine-N-oxide | 13161-30-3 | FH05522 [biosynth.com]

- 4. Hydroxypyridinone | C5H5NO2 | CID 69975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 822-89-9 | Benchchem [benchchem.com]

- 6. CN102001995A - Preparation method of 2-hydroxypyridine-N-oxide - Google Patents [patents.google.com]

- 7. biosynth.com [biosynth.com]

- 8. 2-Hydroxypyridine(142-08-5) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Hydroxypyridine-N-oxide, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

A Comprehensive Technical Guide to 2-Pyridinol-1-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridinol-1-oxide, also known as 1-hydroxy-2-pyridinone (HOPO), is a versatile heterocyclic compound with the CAS Number 13161-30-3 .[1][2][3][4][5] It is a valuable building block in organic synthesis and has garnered significant interest in medicinal chemistry and materials science. This technical guide provides an in-depth overview of its chemical properties, synthesis, reactivity, and key applications, with a focus on experimental details and data presentation for the scientific community.

Chemical and Physical Properties

This compound is a beige, crystalline solid at room temperature.[4] It is known to exist in tautomeric equilibrium between the 2-hydroxypyridine 1-oxide and the 1-hydroxy-2-pyridone forms. The pyridone tautomer is the predominant form in the solid state. This tautomerism is a key factor in its chelating and biological activities.[6]

Key Physicochemical Data

| Property | Value | Reference |

| CAS Number | 13161-30-3 | [1][2][3][4][5] |

| Molecular Formula | C₅H₅NO₂ | [1][2][3][4] |

| Molecular Weight | 111.10 g/mol | [1][2][3][5] |

| Appearance | Beige powder | [4] |

| Melting Point | 147-152 °C | [2][4] |

| Flash Point | 100 °C (closed cup) | [2] |

| Assay | ≥98.0% | [2][4] |

| Storage | Room Temperature | [4] |

Spectroscopic Data

Spectroscopic techniques are crucial for the characterization of this compound.

| Technique | Key Features and Observations |

| ¹H NMR & ¹³C NMR | Provides detailed information about the molecular structure, allowing for structural verification.[6] |

| UV-Vis Spectroscopy | Used to study electronic transitions, particularly when investigating the compound's interaction with metal ions.[6] |

| Infrared (IR) Spectroscopy | The IR spectrum shows a strong absorption band for the C=O stretching vibration, which is indicative of the pyridone tautomer. Bands related to the N-O group are also present, confirming the N-oxide structure.[6] A study of a Ni(II) complex with 2-hydroxypyridine-N-oxide showed a free ligand absorption band at 3331 cm⁻¹ due to the O-H group, with the nitroso group observed at 1446 cm⁻¹.[6] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, ranging from laboratory-scale preparations to more efficient industrial processes.

Synthesis from Pyridine-1-oxide

A common laboratory-scale synthesis involves the reaction of pyridine-1-oxide with acetic anhydride.[6] The resulting intermediate is then oxidized and hydrolyzed to yield the final product.

References

An In-depth Technical Guide to the Structure Elucidation of 2-Pyridinol-1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The structural elucidation of 2-Pyridinol-1-oxide, a heterocyclic compound of interest in medicinal and coordination chemistry, is a classic case study in tautomerism. The molecule can theoretically exist in two primary tautomeric forms: 2-Hydroxypyridine N-oxide and 1-Hydroxy-2-pyridone. This guide details the spectroscopic and crystallographic evidence that definitively establishes the predominant tautomer in both the solid state and in solution. By synthesizing data from X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, we provide a comprehensive overview of the analytical workflow required to characterize this and similar molecular structures.

Introduction: The Tautomeric Question

This compound (also known as 2-Hydroxypyridine N-oxide or HOPO) is a versatile molecule with applications ranging from a chelating agent to a synthetic intermediate in pharmaceuticals.[1][2][3] Its structure is not as straightforward as its name might imply. The compound exhibits lactam-lactim tautomerism, a phenomenon where a proton migrates between an oxygen and a nitrogen atom within the molecule.[4] This gives rise to two possible structures in equilibrium: the aromatic "enol" form (2-Hydroxypyridine N-oxide) and the non-aromatic "keto" form (1-Hydroxy-2-pyridone).[5][6]

Determining which tautomer is dominant is critical, as the structural form dictates the molecule's chemical properties, including its hydrogen bonding capabilities, aromaticity, and behavior as a ligand.[1][7] This guide outlines the experimental evidence that resolves this structural ambiguity.

Tautomeric Forms and Equilibrium

The central question is the position of the equilibrium between the two tautomers. In non-polar solvents, the 2-hydroxypyridine form may be favored, while polar solvents tend to favor the 2-pyridone form.[4] However, for the N-oxide derivative, extensive studies have shown a strong preference for one form.

The two potential tautomers are:

-

2-Hydroxypyridine N-oxide (Lactim/Enol Form): Features a hydroxyl (-OH) group at the C2 position and maintains the aromaticity of the pyridine ring.

-

1-Hydroxy-2-pyridone (Lactam/Keto Form): Features a carbonyl (C=O) group at the C2 position and a hydroxyl group on the nitrogen atom (N-OH).

The equilibrium between these forms is a fundamental aspect of the molecule's chemistry.

Caption: Tautomeric equilibrium of this compound.

Spectroscopic and Crystallographic Evidence

The definitive structure of this compound has been elucidated using a combination of analytical techniques. X-ray diffraction studies confirm that the compound exists in the crystal state as the 1-hydroxypyridin-2-one tautomer .[8] Spectroscopic data from NMR and IR analysis further support that this keto form is also the predominant species in solution.[8]

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. Analysis of the crystallographic data for this compound reveals bond lengths that are characteristic of the 1-Hydroxy-2-pyridone form.[8] The presence of a distinct C=O double bond and the location of a hydrogen atom on the N-oxide oxygen provide conclusive evidence against the aromatic 2-Hydroxypyridine N-oxide structure in the solid state.

Table 1: Key Crystallographic Bond Lengths

| Bond | Typical Length (Å) for Single Bond | Typical Length (Å) for Double Bond | Observed Length (Å) in this compound | Conclusion |

|---|---|---|---|---|

| C2-O | ~1.36 (C-O) | ~1.23 (C=O) | ~1.25 | Consistent with C=O (Carbonyl) |

| C2-N1 | ~1.38 (Aromatic C-N) | ~1.47 (C-N) | ~1.39 | Consistent with C-N single bond character |

| N1-O | ~1.30 (N-O) | - | ~1.35 | Consistent with N-OH group |

Note: Data synthesized from typical bond lengths and findings reported in crystallographic studies.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of this compound provides strong evidence for the pyridone tautomer. A key feature is the presence of a strong absorption band corresponding to a C=O stretching vibration, which is absent in the theoretical spectrum of the hydroxypyridine form.[1] Conversely, the characteristic broad O-H stretching band for an aromatic alcohol is absent, while bands consistent with an N-OH group are observed.

Table 2: Characteristic IR Absorption Bands

| Vibrational Mode | Expected Frequency (cm⁻¹) for 2-Hydroxypyridine N-oxide | Expected Frequency (cm⁻¹) for 1-Hydroxy-2-pyridone | Observed Frequency (cm⁻¹) |

|---|---|---|---|

| C=O Stretch | Absent | 1650 - 1700 | ~1600 |

| Aromatic C-O Stretch | ~1200 | Absent | Absent |

| N-OH Stretch | Absent | 3100 - 3300 | Present |

| Aromatic O-H Stretch | 3200 - 3600 (broad) | Absent | Absent |

Note: Frequencies are approximate and can vary with sample preparation.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy in solution (typically DMSO or CDCl₃) corroborate the solid-state findings.[8] The chemical shifts of the ring protons and carbons are more consistent with the electron distribution in the 1-Hydroxy-2-pyridone structure. In particular, the ¹³C chemical shift for the C2 carbon is found significantly downfield, in a region characteristic of a carbonyl carbon, rather than a carbon attached to a hydroxyl group in an aromatic system.

Table 3: Representative ¹³C NMR Chemical Shifts

| Carbon Atom | Expected δ (ppm) for 2-Hydroxypyridine N-oxide | Expected δ (ppm) for 1-Hydroxy-2-pyridone | Observed δ (ppm) in DMSO |

|---|---|---|---|

| C2 | ~155-160 | ~160-165 | ~163.7 |

| C4 | ~130-135 | ~140-145 | ~142.2 |

| C6 | ~145-150 | ~135-140 | ~138.3 |

Note: Chemical shifts are approximate and depend on the solvent and reference standard.[4][9]

Experimental Workflow and Protocols

The elucidation of a molecular structure like this compound follows a logical workflow, beginning with preliminary analysis and culminating in definitive structural confirmation.

Caption: General workflow for molecular structure elucidation.

Detailed Experimental Protocols

A. Single-Crystal X-ray Crystallography

-

Crystal Growth: Obtain single crystals of this compound suitable for diffraction (typically >0.1 mm in all dimensions).[11][12] This is often achieved by slow evaporation of a saturated solution (e.g., in methanol or ethanol) in a dust-free environment.[9][13]

-

Mounting: Mount a selected crystal on a goniometer head. The crystal is typically held in place with a cryoprotectant oil and flash-cooled in a stream of liquid nitrogen to minimize radiation damage.[13]

-

Data Collection: Place the goniometer on the diffractometer. Irradiate the crystal with a monochromatic X-ray beam (e.g., Cu Kα, λ = 1.54178 Å or Mo Kα, λ = 0.71073 Å).[14] Rotate the crystal and collect the diffraction pattern (reflections) on an area detector (e.g., CCD).[12]

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain the intensities and positions of the reflections.

-

Solve the "phase problem" using direct methods or other algorithms to generate an initial electron density map.[11][12]

-

Build an initial atomic model into the electron density map.

-

Refine the model iteratively by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data, minimizing the R-factor.[11]

-

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of purified this compound in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

¹H NMR Acquisition:

-

Place the sample in the NMR spectrometer.

-

Tune and shim the probe for the specific sample.

-

Acquire a standard 1D proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This experiment requires more scans (often several hundred to thousands) due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is common.

-

Alternatively, use advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ carbons.

-

-

Data Processing: Fourier transform the acquired Free Induction Decay (FID) data. Phase the resulting spectrum and calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS). Integrate ¹H signals and assign peaks based on chemical shifts, coupling constants, and, if necessary, 2D NMR experiments (e.g., COSY, HSQC).

Conclusion

The combined evidence from X-ray crystallography, IR spectroscopy, and NMR spectroscopy unequivocally demonstrates that this compound exists predominantly as the 1-Hydroxy-2-pyridone tautomer in both the solid state and in solution.[8] The presence of a carbonyl group and an N-hydroxy group are the defining structural features. This understanding is crucial for predicting its reactivity, designing derivatives for drug development, and understanding its role as a ligand in coordination chemistry. The analytical workflow presented serves as a robust template for the structural characterization of complex heterocyclic systems where tautomerism is a key consideration.

References

- 1. This compound | 822-89-9 | Benchchem [benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. Page loading... [guidechem.com]

- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 5. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemtube3d.com [chemtube3d.com]

- 7. wuxibiology.com [wuxibiology.com]

- 8. A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. journals.iucr.org [journals.iucr.org]

- 10. researchgate.net [researchgate.net]

- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-Pyridinol-1-oxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Pyridinol-1-oxide (also known as 2-Hydroxypyridine-N-oxide, HOPO), a compound of significant interest in pharmaceutical development and organic synthesis. This document collates available solubility data, presents detailed experimental protocols for solubility determination, and offers visual representations of key experimental workflows.

Core Topic: Solubility Profile of this compound

This compound is a heterocyclic organic compound with a variety of applications, including its use as a peptide coupling agent and as a chelating agent.[1] Its solubility in different solvents is a critical parameter for its application in synthesis, formulation, and biological studies.

Quantitative Solubility Data

| Solvent Classification | Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Polar Protic | Water | H₂O | 331 g/L | 25 |

| Methanol | CH₃OH | Slightly Soluble | Not Specified | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Slightly Soluble | Not Specified |

| Pyridine | C₅H₅N | Soluble* | Not Specified | |

| Chlorinated | Chloroform | CHCl₃ | Slightly Soluble | Not Specified |

_Note: The term "Soluble" for pyridine is inferred from its use as a dissolution solvent in analytical procedures for this compound.

Experimental Protocols for Solubility Determination

The determination of the thermodynamic solubility of a crystalline compound like this compound is crucial for understanding its physicochemical properties. The most widely recognized and reliable method for this is the shake-flask method.[2][3] This protocol outlines a generalized procedure that can be adapted for various organic solvents.

Shake-Flask Method for Equilibrium Solubility Determination

This method is designed to determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

1. Materials and Equipment:

-

This compound (solid, crystalline form)

-

Solvent of interest (e.g., methanol, acetone, ethyl acetate)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

2. Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed and that equilibrium is established between the solid and the solution.[3][4]

-

Equilibration: Add a known volume of the desired organic solvent to each vial. Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[4][5] The agitation ensures thorough mixing and facilitates the dissolution process.[4]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials or filter the supernatant using a syringe filter.[3][4] This step is critical to prevent undissolved particles from interfering with the concentration analysis.

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).

-

Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.

-

HPLC Method: Inject the diluted sample into an HPLC system. The concentration is determined by comparing the peak area of the sample to a standard calibration curve prepared with known concentrations of this compound.[6][7]

-

UV-Vis Spectrophotometry: Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax) for this compound. The concentration is calculated using a calibration curve of absorbance versus concentration.[8][9][10]

-

-

Calculation of Solubility: Calculate the solubility of this compound in the specific solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

Visualizations

To aid in the understanding of the experimental workflow for solubility determination, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Analytical quantification pathways for solubility determination.

References

- 1. 2-hydroxypyridine-N-oxide (HOPO) [csnvchem.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. researchgate.net [researchgate.net]

- 4. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. biorelevant.com [biorelevant.com]

- 6. improvedpharma.com [improvedpharma.com]

- 7. pharmaguru.co [pharmaguru.co]

- 8. pubs.acs.org [pubs.acs.org]

- 9. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]

- 10. researchgate.net [researchgate.net]

Tautomerism in 2-Pyridinol-1-oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyridinol-1-oxide, also known as 1-hydroxy-2-pyridone or HOPO, is a crucial heterocyclic compound with significant applications in coordination chemistry and medicinal research. Its biological and chemical activities are intrinsically linked to its tautomeric nature, existing in a dynamic equilibrium between the enol (this compound) and keto (1-hydroxy-2-pyridone) forms. This technical guide provides a comprehensive overview of the tautomerism of this compound, detailing the structural aspects, the influence of environmental factors on the equilibrium, and the spectroscopic techniques employed for its characterization. While extensive quantitative data for this compound is limited in the literature, this guide draws upon the well-studied tautomerism of the closely related 2-hydroxypyridine to infer and explain the expected behavior.

Introduction to Tautomerism in this compound

Tautomerism is a form of constitutional isomerism where two isomers, known as tautomers, are in equilibrium and are readily interconvertible. In the case of this compound, the equilibrium involves the migration of a proton between the oxygen and nitrogen atoms of the pyridine ring. The two tautomeric forms are the aromatic enol form (this compound) and the non-aromatic keto form (1-hydroxy-2-pyridone).

The position of this equilibrium is a critical determinant of the molecule's properties, including its dipole moment, pKa, hydrogen bonding capabilities, and chelating properties. Understanding and controlling this equilibrium is paramount for applications in drug design and materials science.

The Tautomeric Equilibrium

The tautomeric equilibrium of this compound is influenced by several factors, including the solvent, temperature, and pH.

Solvent Effects

The polarity of the solvent plays a pivotal role in determining the predominant tautomeric form.

-

Polar Solvents: In polar solvents such as water and alcohols, the more polar keto form (1-hydroxy-2-pyridone) is favored. This is due to the stabilization of the larger dipole moment of the keto tautomer by the polar solvent molecules.

-

Non-polar Solvents: In non-polar solvents like cyclohexane, the less polar enol form (this compound) is expected to be more prevalent.

Physical State

In the solid state, this compound exists predominantly as the keto tautomer, 1-hydroxy-2-pyridone. This has been confirmed by X-ray crystallography, which shows the hydrogen atom to be located on the exocyclic oxygen, and by IR spectroscopy, which displays a characteristic C=O stretching frequency. This preference in the solid state is attributed to the formation of stable intermolecular hydrogen bonds.

Quantitative Analysis of the Tautomeric Equilibrium

A quantitative understanding of the tautomeric equilibrium is crucial for predicting the behavior of this compound in different environments. The key parameter is the tautomeric equilibrium constant, K_T, defined as the ratio of the concentration of the enol form to the keto form (K_T = [enol]/[keto]).

Due to a scarcity of experimental data for this compound, the following table presents data for the analogous 2-hydroxypyridine to demonstrate the influence of the environment on the tautomeric equilibrium.

| Compound | Solvent/Phase | K_T ([enol]/[keto]) | ΔG (kJ/mol) | Reference |

| 2-Hydroxypyridine | Gas Phase | ~3-4 | -2.8 to -3.6 | [1] |

| 2-Hydroxypyridine | Cyclohexane | ~0.6 | ~1.3 | [1] |

| 2-Hydroxypyridine | Water | ~0.001 | ~17.1 | [1] |

Note: The values for 2-hydroxypyridine are indicative of the trends expected for this compound, although the exact values will differ due to the electronic influence of the N-oxide group.

Experimental Protocols for Tautomerism Studies

The study of tautomerism in this compound relies on a combination of spectroscopic techniques. Below are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis of tautomers in solution, as the chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their electronic environment.

Protocol for Determining Tautomeric Ratio:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound in the desired deuterated solvent (e.g., DMSO-d₆ for the keto form, and a less polar solvent like CDCl₃ or cyclohexane-d₁₂ to potentially observe the enol form).

-

The concentration should be optimized to obtain a good signal-to-noise ratio, typically in the range of 10-50 mM.

-

To study the individual tautomers, "locked" derivatives such as 2-methoxypyridine-1-oxide (enol form) and 1-methoxy-2-pyridone (keto form) can be synthesized and their NMR spectra recorded as references.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure the spectra are recorded under quantitative conditions, which includes a sufficiently long relaxation delay (D1) to allow for full relaxation of all relevant nuclei.

-

Integrate the signals corresponding to unique protons or carbons of each tautomer.

-

-

Data Analysis:

-

The ratio of the integrals of the signals for the two tautomers directly corresponds to their molar ratio in the solution.

-

Calculate the equilibrium constant, K_T = [enol]/[keto].

-

For ¹³C NMR, the chemical shift of the C2 carbon is particularly informative, appearing at a higher ppm value in the keto form due to the C=O bond.

-

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the predominant tautomer, especially in the solid state, by detecting characteristic vibrational modes.

Protocol for Tautomer Identification:

-

Sample Preparation:

-

Solid State: Prepare a KBr pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a transparent disk.

-

Solution: Dissolve the compound in a suitable solvent with good IR transparency in the regions of interest (e.g., CCl₄, CHCl₃). The concentration should be adjusted to obtain absorbances within the linear range of the detector.

-

-

Data Acquisition:

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the pure solvent or KBr pellet for subtraction.

-

-

Data Analysis:

-

Keto Form (1-hydroxy-2-pyridone): Look for a strong absorption band in the region of 1640-1680 cm⁻¹ corresponding to the C=O stretching vibration. Also, a broad O-H stretching band from the hydroxyl group on the nitrogen will be present.

-

Enol Form (this compound): This form will lack the strong C=O stretch but will show a characteristic O-H stretching vibration from the pyridinol hydroxyl group, typically in the range of 3200-3600 cm⁻¹.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for quantifying the tautomeric ratio in solution, provided the two tautomers have distinct absorption spectra.

Protocol for Quantitative Analysis:

-

Sample Preparation:

-

Prepare a series of solutions of this compound in the solvent of interest with accurately known concentrations (typically in the 10⁻⁴ to 10⁻⁵ M range).

-

Reference spectra of the "locked" tautomers (2-methoxypyridine-1-oxide and 1-methoxy-2-pyridone) should be recorded to determine their molar absorptivity coefficients (ε) at different wavelengths.

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectra of the solutions over a relevant wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer.

-

-

Data Analysis:

-

Identify the absorption maxima (λ_max) for each tautomer from the spectra of the locked derivatives.

-

Using the Beer-Lambert law (A = εbc) and the molar absorptivity coefficients of the pure tautomers, the concentration of each tautomer in the equilibrium mixture can be calculated from the absorbance at their respective λ_max.

-

The equilibrium constant K_T can then be determined.

-

Spectroscopic Signatures of the Tautomers

The following table summarizes the expected spectroscopic features of the enol and keto tautomers of this compound based on data from the compound and its analogs.

| Spectroscopic Technique | Enol Form (this compound) | Keto Form (1-Hydroxy-2-pyridone) |

| ¹H NMR | Aromatic signals in the typical pyridine region. A distinct OH proton signal. | Alkenic-like protons in a non-aromatic ring. A distinct OH proton signal. |

| ¹³C NMR | C2 carbon signal at a lower chemical shift. | C2 carbon signal at a higher chemical shift (indicative of a C=O group). |

| IR Spectroscopy | O-H stretching band (pyridinol). Absence of a strong C=O band. | Strong C=O stretching band. Broad O-H stretching band (N-hydroxy). |

| UV-Vis Spectroscopy | Absorption maxima characteristic of a substituted pyridine N-oxide. | Absorption maxima shifted due to the different chromophore. |

Signaling Pathways and Experimental Workflows

The study of tautomerism involves a logical flow of experiments and data analysis.

Figure 1: Experimental workflow for the study of tautomerism in this compound.

The tautomeric equilibrium itself can be represented as a simple chemical relationship.

Figure 2: The tautomeric equilibrium of this compound.

Conclusion

The tautomerism of this compound is a fundamental aspect of its chemistry, with the equilibrium being highly sensitive to the surrounding environment. The keto form, 1-hydroxy-2-pyridone, is generally the more stable tautomer, particularly in the solid state and in polar solvents. A thorough understanding of this equilibrium, achieved through the application of spectroscopic and computational methods, is essential for the rational design of novel therapeutic agents and functional materials based on this versatile heterocyclic scaffold. While direct quantitative data on the tautomerism of this compound remains an area for further investigation, the extensive studies on 2-hydroxypyridine provide a robust framework for predicting and interpreting its behavior.

References

Spectroscopic Profile of 2-Pyridinol-1-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Pyridinol-1-oxide (CAS: 13161-30-3), also known as 1-hydroxy-2-pyridinone. The document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. Detailed experimental protocols for acquiring such spectra are also provided. Due to the tautomeric nature of this molecule, existing as both this compound and 1-hydroxy-2-pyridinone, spectral data often reflects a composite of these forms, with the pyridone tautomer frequently predominating, particularly in the solid state.

Spectroscopic Data Summary

The following sections present a summary of the available spectroscopic data for this compound and its closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise and complete NMR data for this compound is not consistently available across public databases. Therefore, representative data from closely related pyridine N-oxide derivatives are presented to provide an expected range and pattern of chemical shifts. The aromatic protons in these derivatives typically resonate between 7.0 and 8.5 ppm.[1]

Table 1: Representative ¹H NMR Spectroscopic Data for Pyridine N-Oxide Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 2-Methylpyridine N-Oxide | CDCl₃ | 2.53 (CH₃) | s | - |

| 7.20-7.32 (Ar-H) | m | - | ||

| 8.29-8.30 (Ar-H) | d | 5.5 | ||

| 2-Chloropyridine N-Oxide | CDCl₃ | 7.28-7.32 (Ar-H) | m | - |

| 7.55-7.58 (Ar-H) | m | - | ||

| 8.40-8.41 (Ar-H) | m | - | ||

| Pyridine N-Oxide | CDCl₃ | 7.35-7.37 (Ar-H) | m | - |

| 8.25-8.27 (Ar-H) | m | - |

Data sourced from a study on N-oxidation of pyridine derivatives.[2]

Table 2: Representative ¹³C NMR Spectroscopic Data for Pyridine N-Oxide Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm |

| 2-Methylpyridine N-Oxide | CDCl₃ | 17.3, 123.2, 125.5, 126.1, 138.8, 148.5 |

| 2-Chloropyridine N-Oxide | CDCl₃ (with DMSO) | 123.8, 126.0, 126.9, 140.3, 141.5 |

| Pyridine N-Oxide | CDCl₃ | 125.3, 125.5, 138.5 |

Data sourced from a study on N-oxidation of pyridine derivatives.[2]

The PubChem database contains a ¹³C NMR spectrum for 1-hydroxy-2(1H)-pyridinone, a tautomer of this compound.[2] While specific peak values are not listed in the available search results, analysis of such a spectrum would provide the most direct data for this tautomeric form.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups. A notable feature is a strong absorption band for the C=O stretching vibration, which indicates the prevalence of the pyridone tautomer.[1]

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch | ~3331 | Strong, Broad | From the hydroxyl group. |

| Aromatic C-H Stretch | 3100-3000 | Medium | |

| C=O Stretch | Not specified, but strong | Strong | Indicative of the pyridone tautomer. |

| Aromatic C=C Stretch | 1600-1450 | Medium | |

| N-O Stretch | ~1446 | Strong | Characteristic of the N-oxide group. |

| C-O Stretch | 1320-1000 | Strong | |

| Aromatic C-H Bend (out-of-plane) | 900-675 | Strong |

Specific values for O-H and N-O stretches are from a study of a Ni(II) complex with 2-hydroxypyridine-N-oxide, referring to the free ligand.[1] General ranges are from standard IR correlation tables.

Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound exhibits strong absorption in the UV region, which is characteristic of its conjugated aromatic system. The exact absorption maxima (λmax) can be influenced by the solvent polarity and the predominant tautomeric form in solution.[1] While specific λmax values for this compound were not found in the search results, the related compound 2-pyridone has a λmax of 293 nm in an aqueous solution.[3]

Table 4: UV-Vis Absorption Data

| Compound | Solvent | λmax (nm) | Notes |

| This compound | Not Specified | Strong absorption in the UV region | Specific λmax not available in search results. |

| 2-Pyridone (related compound) | H₂O | 293 | For comparison. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy (¹H and ¹³C)

Objective: To determine the chemical structure and purity of this compound by identifying the chemical environment of its hydrogen and carbon atoms.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the specific information required.

-

Ensure the solution is homogeneous.

-

-

Instrumentation and Data Acquisition:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse width and a relaxation delay of 1-2 seconds.

-

Acquire a ¹³C NMR spectrum. This will require a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.

-

If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine ¹H-¹³C one-bond correlations.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra and apply baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts (δ), coupling constants (J), and multiplicities (singlet, doublet, triplet, etc.) to elucidate the molecular structure.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure arm.

-

-

Sample Preparation (KBr Pellet):

-

Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Grind the mixture to a fine powder.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation and Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample (ATR or KBr pellet) in the spectrometer's sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the characteristic absorption bands (peaks) and correlate them to specific functional groups and vibrational modes using standard IR correlation tables.

-

UV-Vis Spectroscopy

Objective: To determine the electronic absorption properties of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or water).

-

Prepare a series of dilutions from the stock solution to determine the molar absorptivity. For a single spectrum, a concentration that gives an absorbance reading between 0.1 and 1.0 is ideal.

-

-

Instrumentation and Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a matching quartz cuvette with the sample solution.

-

Place the cuvettes in the spectrophotometer.

-

Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If quantitative analysis is required, use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε) from the absorbance (A), path length (b, typically 1 cm), and concentration (c).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

Thermodynamic Properties of 2-Pyridinol-1-oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridinol-1-oxide, also known as 2-hydroxypyridine N-oxide, is a heterocyclic compound of significant interest in various scientific fields, including medicinal chemistry, materials science, and organic synthesis. Its unique structural features, arising from the presence of both a hydroxyl group and an N-oxide moiety on a pyridine ring, impart a range of important chemical and physical properties. This technical guide provides a comprehensive overview of the thermodynamic properties of this compound, compiled from experimental data and theoretical studies. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in work involving this versatile molecule.

Quantitative Thermodynamic Data

The following tables summarize the key experimental thermodynamic data currently available for this compound. It is important to note that while experimental data for enthalpy is available, values for standard entropy, Gibbs free energy of formation, and heat capacity are not readily found in the literature and may require dedicated experimental or computational investigation.

| Property | Symbol | Value | State | Reference |

| Standard Molar Enthalpy of Formation | ΔHf° | -133.1 ± 2.5 kJ/mol | Crystalline | [1] |

| Standard Molar Enthalpy of Sublimation | ΔHsub° | 89.4 ± 0.9 kJ/mol | - | [1] |

| Standard Molar Enthalpy of Formation | ΔHf° | -43.7 ± 2.7 kJ/mol | Gaseous | [1] |

| N-O Bond Dissociation Enthalpy | D(N-O) | 246.8 ± 3.0 kJ/mol | - | [1] |

Table 1: Experimentally Determined Thermodynamic Properties of this compound at 298.15 K.

Experimental Protocols

Detailed methodologies for the key experiments cited in the determination of the thermodynamic properties of this compound are provided below.

Synthesis of this compound from Pyridine-1-oxide

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

Pyridine-1-oxide

-

Acetic anhydride

-

30% Hydrogen peroxide (H₂O₂)

-

Glacial acetic acid

-

Concentrated hydrochloric acid (HCl)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Acetoxylation: In a round-bottom flask equipped with a reflux condenser, a mixture of pyridine-1-oxide and a significant excess of acetic anhydride is heated to reflux at approximately 138-140°C. The reaction is allowed to proceed for several hours.

-

Removal of Excess Reagent: After the reaction is complete, the excess acetic anhydride is removed by distillation under reduced pressure.

-

Oxidation: The resulting residue is dissolved in glacial acetic acid. To this solution, 30% hydrogen peroxide is added portion-wise while maintaining the temperature at around 75°C. The reaction mixture is stirred at this temperature for an extended period (typically 19-23 hours) to ensure complete oxidation.

-

Hydrolysis: The reaction is then carefully quenched, and the acetyl groups are hydrolyzed by the addition of concentrated hydrochloric acid.

-

Isolation and Purification: The final product, this compound, is isolated from the reaction mixture. This may involve neutralization, extraction, and subsequent purification steps such as recrystallization to obtain the pure compound. A typical yield for this process is in the range of 68-72%.

Determination of Enthalpy of Formation by Static Bomb Calorimetry

The standard molar enthalpy of formation of crystalline this compound was determined using static bomb calorimetry. The following is a generalized protocol for this technique.

Apparatus:

-

Static bomb calorimeter

-

High-pressure oxygen cylinder

-

Pellet press

-

Crucible

-

Ignition wire

-

High-precision thermometer

Procedure:

-

Sample Preparation: A precisely weighed pellet of crystalline this compound (typically around 1 gram) is placed in the crucible of the bomb calorimeter.

-

Bomb Assembly: A known length of ignition wire is attached to the electrodes within the bomb, ensuring it is in contact with the sample pellet. A small, known amount of water is added to the bottom of the bomb to ensure saturation of the internal atmosphere with water vapor.

-

Pressurization: The bomb is sealed and flushed with a small amount of oxygen to purge the air. It is then filled with high-purity oxygen to a pressure of approximately 3 MPa.

-

Calorimeter Setup: The sealed bomb is placed in the calorimeter vessel, which is filled with a precisely known mass of water. The calorimeter is assembled with the stirrer and a high-precision thermometer.

-

Temperature Equilibration: The water in the calorimeter is stirred until a constant rate of temperature change is observed, establishing a baseline.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after the combustion until a final steady temperature is reached.

-

Corrections and Calculation: The raw temperature change is corrected for heat exchange with the surroundings (cooling correction) and for the heat released by the ignition wire and the formation of nitric acid from residual nitrogen. The energy equivalent of the calorimeter (calibrated using a standard substance like benzoic acid) is used to calculate the standard internal energy of combustion (ΔUc°).

-

Enthalpy of Combustion: The standard enthalpy of combustion (ΔHc°) is then calculated from ΔUc° using the relationship ΔH = ΔU + Δ(pV).

-

Enthalpy of Formation: Finally, the standard molar enthalpy of formation (ΔHf°) of this compound is calculated using Hess's law, from the experimentally determined enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Determination of Enthalpy of Sublimation by Calvet Microcalorimetry

The standard molar enthalpy of sublimation of this compound was determined using a Calvet-type microcalorimeter. The general procedure is as follows.

Apparatus:

-

Calvet-type microcalorimeter

-

Vacuum pump

-

Sample introduction system

Procedure:

-

Sample Preparation: A small, accurately weighed sample of crystalline this compound is loaded into a sample cell.

-

Calorimeter Setup: The sample cell and a reference cell are placed in the twin calorimetric detectors of the Calvet microcalorimeter, which is maintained at a constant temperature (e.g., 298.15 K).

-

Thermal Equilibration: The system is allowed to reach thermal equilibrium, at which point a stable baseline is recorded.

-

Sublimation: The sample is then sublimed under a high vacuum. The heat absorbed during the sublimation process is detected by the thermopiles surrounding the sample cell, generating a signal that is proportional to the heat flow.

-

Data Acquisition and Integration: The calorimetric signal is recorded over time until the sublimation is complete and the signal returns to the baseline. The area under the peak is integrated to determine the total heat absorbed during the sublimation.

-

Calibration: The calorimeter is calibrated by a known electrical heat pulse (Joule effect) to determine the relationship between the integrated signal area and the amount of heat.

-

Calculation of Enthalpy of Sublimation: The molar enthalpy of sublimation (ΔHsub°) is calculated by dividing the total heat of sublimation by the number of moles of the sublimed sample.

Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows described in this guide.

Caption: Synthesis of this compound.

Caption: Calorimetric determination workflows.

Conclusion

This technical guide has summarized the available thermodynamic data for this compound and provided detailed experimental protocols for its synthesis and the determination of its key enthalpic properties. The provided data and methodologies serve as a foundational resource for researchers working with this compound. Further experimental and computational studies are warranted to determine other important thermodynamic parameters such as standard entropy, Gibbs free energy of formation, and heat capacity, which would provide a more complete thermodynamic profile of this compound.

References

Unveiling the Structural Nuances of 2-Pyridinol-1-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-Pyridinol-1-oxide (also known as 2-hydroxypyridine N-oxide), a molecule of significant interest in pharmaceutical synthesis and coordination chemistry. This document summarizes key quantitative data, details experimental protocols for its crystallographic analysis, and explores its potential interactions with biological signaling pathways.

Core Data Presentation: Crystallographic Insights

While a complete, experimentally determined crystal structure of free this compound is not publicly available, valuable insights into its molecular geometry can be derived from the crystal structure of its metal complexes. The following data is extracted from the single-crystal X-ray diffraction analysis of a Nickel(II) complex containing 2-hydroxypyridine-N-oxide as a ligand. It is important to note that these parameters represent the molecule in a coordinated state and may differ slightly from the free ligand.

Table 1: Crystallographic Data for the Ni(II) Complex of 2-Hydroxypyridine-N-oxide [1]

| Parameter | Value |

| Empirical Formula | C₁₂H₂₀N₆NiO₆S₂ |

| Formula Weight | 467.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.9893(2) |

| b (Å) | 17.6680(5) |

| c (Å) | 12.5665(3) |

| β (°) | 108.609(1) |

| Volume (ų) | 1894.5(1) |

| Z | 4 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 1.54178 |

| Density (calculated) (Mg/m³) | 1.641 |

| Absorption Coefficient (mm⁻¹) | 3.945 |

| F(000) | 968 |

Table 2: Selected Bond Lengths and Angles of the 2-Hydroxypyridine-N-oxide Ligand in the Ni(II) Complex [1]

| Bond/Angle | Length (Å) / Angle (°) |

| N-O (oxide) | 1.35 (average) |

| C-O (hydroxyl) | 1.28 (average) |

| C-N | 1.35 - 1.38 |

| C-C | 1.37 - 1.41 |

| O-Ni-O | 85.0 (average) |

| N-C-C | 118 - 122 |

| C-C-C | 118 - 121 |

| C-N-O | 118 (average) |

Note: The provided bond lengths and angles are averaged from the two independent 2-hydroxypyridine-N-oxide ligands present in the asymmetric unit of the crystal structure.

Experimental Protocols

Crystallization

High-quality single crystals suitable for X-ray diffraction can be obtained through various methods. A recently developed continuous flow synthesis process for 2-hydroxypyridine-N-oxide details a pH-controlled crystallization method.[2]

Protocol for pH-Controlled Crystallization: [2]

-

Dissolution: Prepare an aqueous solution of synthesized 2-hydroxypyridine-N-oxide.

-

pH Adjustment: Cool the solution to a temperature between 0 and 5 °C.

-

Precipitation: Add concentrated hydrochloric acid dropwise to the stirred solution until a pH of 3 is reached.

-

Maturation: Continue stirring the resulting solid-liquid mixture for 1 hour at 0-5 °C to allow for crystal growth and maturation.

-

Isolation: Filter the resulting light yellow solid.

-

Drying: Dry the solid at 50 °C until the water content is below 0.1%.

An alternative method for obtaining crystals of metal complexes of 2-hydroxypyridine-N-oxide involves recrystallization from water.[1]

X-ray Diffraction Analysis

The following outlines a general workflow for the determination of the crystal structure of a small molecule like this compound or its metal complexes.

Experimental Workflow for Crystal Structure Determination

-

Crystal Selection and Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: X-ray diffraction data is collected using a diffractometer, typically with a monochromatic X-ray source (e.g., Cu Kα, λ = 1.54178 Å). The data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The initial crystal structure is determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and displacement parameters are refined using a full-matrix least-squares method against the experimental diffraction data.

-

Validation: The final refined structure is validated using crystallographic software to check for geometric reasonability and agreement with the experimental data. The final structural information is typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).

Potential Biological Signaling Pathways

Derivatives of pyridine N-oxide have been shown to interact with key biological signaling pathways, suggesting potential therapeutic applications. While direct evidence for this compound is still emerging, its structural motifs are present in compounds known to modulate pathways such as NF-κB and PIM-1 kinase.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the immune and inflammatory responses. Some pyridine N-oxide derivatives have been found to inhibit this pathway, which can be beneficial in inflammatory diseases and certain cancers.[3]

Inhibition of the Canonical NF-κB Pathway

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that plays a role in cell survival and proliferation and is a target in cancer therapy. Small molecule inhibitors of PIM-1 are of significant interest in drug development.

PIM-1 Kinase Inhibition

This technical guide provides a foundational understanding of the crystal structure and potential biological relevance of this compound. Further research, particularly obtaining the crystal structure of the free ligand and direct experimental evidence of its biological activity, will be crucial for a more complete picture and to fully unlock its potential in drug development and other applications.

References

Quantum Chemical Blueprint: An In-depth Technical Guide to 2-Pyridinol-1-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridinol-1-oxide, also known as 2-hydroxypyridine-N-oxide (HOPO), is a molecule of significant interest in medicinal chemistry and materials science.[1][2] Its versatile chemical properties, particularly its potent chelating ability, have positioned it as a valuable scaffold in the design of therapeutic agents and as a functional component in advanced materials.[1][3][4] This technical guide provides a comprehensive overview of the quantum chemical calculations of this compound, offering insights into its structural and electronic properties. The content is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in a structured format, detailing experimental protocols for validation, and visualizing key computational workflows.

A crucial aspect of this compound's chemistry is its existence in a tautomeric equilibrium with 1-hydroxy-2-pyridone.[5] The relative stability of these tautomers is highly dependent on their environment and significantly influences the molecule's reactivity and interaction with biological targets.[6] Understanding this tautomerism is therefore paramount for accurate molecular modeling and drug design. Quantum chemical calculations provide a powerful tool to investigate this equilibrium, offering detailed information on the geometry, energy, and vibrational properties of each tautomer.

This guide will delve into the theoretical framework used to study this compound, presenting calculated data from Density Functional Theory (DFT) methods. These theoretical findings are contextualized with detailed experimental protocols for spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which are essential for validating the computational results.

Tautomerism and Computational Analysis

The tautomeric equilibrium between this compound (the "enol-like" form) and 1-hydroxy-2-pyridone (the "keto-like" form) is a central feature of its chemical behavior. The position of this equilibrium can be influenced by factors such as solvent polarity.[6]

Computational Workflow for Tautomerism Analysis

The following diagram outlines the typical workflow for the computational investigation of the tautomeric equilibrium of this compound.

References

- 1. yang.chem.wisc.edu [yang.chem.wisc.edu]

- 2. arxiv.org [arxiv.org]

- 3. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 4. Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using derivitization and gas chromatography with mass spectrometry detection (GCMS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of 2-Pyridinol-1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyridinol-1-oxide, also known as 2-hydroxypyridine N-oxide (HOPNO), is a versatile heterocyclic compound with significant and varied biological activities. Its primary mechanism of action stems from its potent ability to act as a bidentate chelating agent, forming stable complexes with a variety of metal ions, particularly transition metals. This metal-binding capacity is the foundation for its roles as a potent enzyme inhibitor and an effective iron-mobilizing agent. This guide provides an in-depth overview of the quantitative data, experimental methodologies, and underlying mechanisms associated with the biological functions of this compound, offering a valuable resource for researchers in medicinal chemistry, biochemistry, and drug development.

Core Mechanism of Action: Metal Ion Chelation

The biological activity of this compound is intrinsically linked to its chemical structure. The molecule exists in a tautomeric equilibrium between the this compound and the N-hydroxy-2-pyridone forms.[1] The deprotonated form acts as a strong bidentate ligand, coordinating with metal ions through both the hydroxyl and N-oxide oxygen atoms.[1] This interaction forms a stable five-membered ring with the metal ion, a characteristic of potent chelation. This sequestration of essential metal ions from the active sites of metalloenzymes is the principal mechanism behind its enzyme inhibitory and antimicrobial effects.

Enzyme Inhibition: Tyrosinase